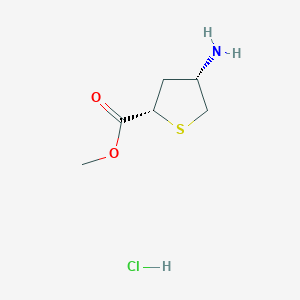

rac-methyl(2R,4R)-4-aminothiolane-2-carboxylatehydrochloride,cis

Description

rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate hydrochloride, cis is a chiral thiolane derivative characterized by a five-membered sulfur-containing ring (thiolane) with stereochemical configurations at the 2R and 4R positions. The compound features a methyl ester group at position 2 and a primary amine at position 4, stabilized as a hydrochloride salt for enhanced solubility and stability. This compound is marketed as a specialized building block in pharmaceutical research, particularly for drug discovery targeting neurological or metabolic pathways .

Properties

IUPAC Name |

methyl (2S,4S)-4-aminothiolane-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-2-4(7)3-10-5;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAGTHDSDOLOBR-FHAQVOQBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CS1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl(2R,4R)-4-aminothiolane-2-carboxylatehydrochloride,cis typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as methyl iodide and thiolane derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: rac-methyl(2R,4R)-4-aminothiolane-2-carboxylatehydrochloride,cis undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiol derivatives.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

rac-methyl(2R,4R)-4-aminothiolane-2-carboxylatehydrochloride,cis has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-methyl(2R,4R)-4-aminothiolane-2-carboxylatehydrochloride,cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table provides a comparative analysis of rac-methyl (2R,4R)-4-aminothiolane-2-carboxylate hydrochloride, cis with three analogous compounds, focusing on structural features, functional groups, and applications:

Key Observations:

Structural Diversity :

- The thiolane core in the target compound distinguishes it from oxygen-rich analogs like dioxolane () and morpholine derivatives (). Sulfur’s larger atomic radius and polarizability may enhance binding to metal ions or hydrophobic pockets in enzymes compared to oxygen analogs.

- The spirocyclic compound () lacks a sulfur atom but offers rigidity, which is advantageous in conformationally restricted drug design.

Functional Group Impact: The methyl ester in the target compound contrasts with the carboxylic acid in the spirocyclic analog (), affecting solubility and metabolic stability.

Commercial Availability and Pricing :

- Target Compound : Available at €365/25mg and €1,456/250mg ().

- Spirocyclic Analog : Higher cost (€886/50mg), reflecting synthetic complexity ().

- Dioxolane Derivative : Priced at $5,000/0.1g, indicative of rarity and specialized applications ().

Research Findings and Industrial Relevance

- Its hydrochloride salt form improves bioavailability in preclinical models .

Biological Activity

rac-methyl(2R,4R)-4-aminothiolane-2-carboxylate hydrochloride, commonly referred to as rac-methyl thiolane, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : methyl (2S,4S)-4-aminotetrahydrothiophene-2-carboxylate hydrochloride

- Molecular Formula : C6H11ClN2O2S

- Molecular Weight : 196.68 g/mol

- Purity : ≥95%

- Physical Form : Powder

The biological activity of rac-methyl thiolane is primarily attributed to its interaction with various biological targets:

- NF-κB Pathway Modulation : Research indicates that compounds similar to rac-methyl thiolane can modulate the NF-κB signaling pathway, which is crucial in inflammatory responses and immune regulation. This modulation can lead to therapeutic effects in diseases characterized by chronic inflammation .

- α7 Nicotinic Acetylcholine Receptor (nAChR) Activation : The compound has been shown to influence α7 nAChRs, which play a role in neuroprotection and cognitive function. Activation of these receptors may have implications in the treatment of neurodegenerative diseases .

Biological Activities

The compound exhibits several biological activities:

- Anti-inflammatory Effects : Studies have demonstrated that rac-methyl thiolane has anti-inflammatory properties, potentially beneficial in treating conditions like arthritis and other inflammatory diseases.

- Neuroprotective Properties : Its ability to activate α7 nAChRs suggests potential use in neuroprotective therapies for conditions such as Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Potential Applications |

|---|---|---|

| Anti-inflammatory | NF-κB pathway modulation | Arthritis, Inflammatory diseases |

| Neuroprotective | α7 nAChR activation | Alzheimer's disease, Cognitive decline |

Case Study 1: Anti-inflammatory Activity

In a controlled study, rac-methyl thiolane was administered to models of induced inflammation. Results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting its efficacy in mitigating inflammatory responses.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of rac-methyl thiolane in models of neurodegeneration. The compound demonstrated a capacity to enhance neuronal survival and function through α7 nAChR activation, implying its potential for therapeutic use in neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.